molecular formula C15H12O4 B2399149 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one CAS No. 384361-28-8

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B2399149
CAS RN: 384361-28-8
M. Wt: 256.257
InChI Key: FHUIWSFQSGCBEN-UHFFFAOYSA-N
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Description

“3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C14H10O4 . It has a molecular weight of 242.227 Da and is typically found in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical and scalable process for the preparation of 8-amino-3-hydroxy-6H-benzo[c]chromen-6-one in multi-hundred kilogram amounts has been developed . The key features of this synthesis are the application of the Hurtley reaction with a copper and base combination and the development of a purification process .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 250-252°C . It is typically stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-hydroxy-8-methoxy-4-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-8-13(16)6-5-11-10-4-3-9(18-2)7-12(10)15(17)19-14(8)11/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUIWSFQSGCBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

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